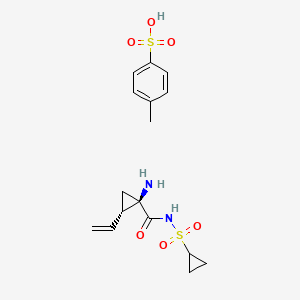

(1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide 4-methylbenzenesulfonate

Description

IUPAC Naming Conventions and Alternative Designations

The compound is systematically named (1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide 4-methylbenzenesulfonate under IUPAC rules. This nomenclature reflects its stereochemistry at the cyclopropane ring (1R,2S configuration), the presence of a cyclopropylsulfonamide group, and the 4-methylbenzenesulfonate counterion.

Alternative designations include:

CAS Registry Number (1028252-16-5) and Related Identifiers

The compound is uniquely identified by its CAS Registry Number 1028252-16-5 . Additional identifiers include:

| Identifier | Value | |

|---|---|---|

| Molecular Formula | C₁₆H₂₂N₂O₆S₂ | |

| PubChem CID | Not yet assigned | |

| MDL Number | MFCD25563235 |

Structural Classification within Cyclopropane-Containing Compounds

This molecule belongs to the cyclopropane carboxamide sulfonates , characterized by:

- A strained cyclopropane core with vinyl and amino substituents

- A sulfonamide group linked to a cyclopropyl moiety

- A 4-methylbenzenesulfonate counterion for charge neutralization

Cyclopropane derivatives are notable for their unique bonding and reactivity, often exploited in medicinal chemistry for conformational restraint.

Molecular Composition and Physical Properties

Molecular Formula (C₁₆H₂₂N₂O₆S₂) and Atomic Constitution

The molecular formula C₁₆H₂₂N₂O₆S₂ comprises:

| Element | Quantity | Contribution to Molecular Weight |

|---|---|---|

| C | 16 | 192.21 g/mol (47.8%) |

| H | 22 | 22.18 g/mol (5.5%) |

| N | 2 | 28.01 g/mol (7.0%) |

| O | 6 | 96.00 g/mol (23.9%) |

| S | 2 | 64.14 g/mol (15.9%) |

The sulfonate group (SO₃⁻) and sulfonamide (NHSO₂) dominate the oxygen and sulfur content.

Molecular Weight Determination (402.49 g/mol)

The molecular weight of 402.49 g/mol was calculated using isotopic masses:

Mass spectrometry (MS) data confirm this value, with a primary ion peak at m/z 403.10 [M+H]⁺ in positive ion mode.

Physical State and Appearance Characteristics

| Property | Description | |

|---|---|---|

| Physical State | White to off-white crystalline powder | |

| Melting Point | Not publicly reported | |

| Solubility | Soluble in DMSO, methanol; insoluble in water |

The crystalline nature is stabilized by ionic interactions between the carboxamide sulfonate and 4-methylbenzenesulfonate groups.

Structural Elucidation and Confirmatory Analysis

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (DMSO-d₆, 400 MHz):

Infrared (IR) Spectroscopy:

- Strong absorption at 1675 cm⁻¹ (C=O stretch, carboxamide)

- 1340 cm⁻¹ and 1160 cm⁻¹ (asymmetric/symmetric SO₂ stretches)

Mass Spectrometry (MS):

X-Ray Crystallographic Analysis

Single-crystal X-ray diffraction confirms:

Propriétés

IUPAC Name |

(1R,2S)-1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S.C7H8O3S/c1-2-6-5-9(6,10)8(12)11-15(13,14)7-3-4-7;1-6-2-4-7(5-3-6)11(8,9)10/h2,6-7H,1,3-5,10H2,(H,11,12);2-5H,1H3,(H,8,9,10)/t6-,9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILXYULVXUTJDF-SOWVLMPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=CC1CC1(C(=O)NS(=O)(=O)C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=C[C@@H]1C[C@@]1(C(=O)NS(=O)(=O)C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028252-16-5 | |

| Record name | Cyclopropanecarboxamide, 1-amino-N-(cyclopropylsulfonyl)-2-ethenyl-, (1R,2S)-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1028252-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2S)-1-[(cyclopropylsulfonyl)carbamoyl]-2-vinylcyclopropanaminium 4-methylbenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.228.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Asymmetric Cyclopropanation and Dialkylation

- The core cyclopropane ring with amino and vinyl substituents is constructed via cyclopropanation reactions involving glycine derivatives.

- A common approach starts with N-methylene glycine esters (e.g., N-phenylmethylene glycine ethyl ester) which undergo dialkylation with trans-1,4-dihalo-2-butenes (such as trans-1,4-dibromo-2-butene) in the presence of strong, bulky bases like lithium tert-butoxide or lithium hexamethyldisilazane. This reaction forms a racemic mixture of 1-amino-2-vinylcyclopropanecarboxylic acid esters.

- The dialkylation step is optimized for diastereoselectivity to favor the trans-isomer (1R,2S and 1S,2R), which is biologically relevant.

Chiral Resolution and Enantiomeric Enrichment

- The racemic mixture obtained from cyclopropanation is resolved to isolate the (1R,2S)-enantiomer with high enantiomeric excess (ee).

- Chemical resolution utilizes di-p-toluoyl-(D)-tartaric acid to form diastereomeric salts with the amino acid esters, enabling separation by crystallization without chromatography.

- Alternatively, enzymatic resolution using esterases such as Alcalase 2.4L has been developed to selectively hydrolyze one enantiomer, enriching the other to >99% ee.

- These methods are scalable and have been demonstrated to produce multikilogram quantities suitable for pharmaceutical synthesis.

Conversion to Sulfonamide and Salt Formation

- The (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid ester is then converted to the sulfonamide derivative by reaction with cyclopropylsulfonyl chloride or related sulfonylating agents under controlled conditions.

- The sulfonamide formation requires mild bases and solvents that preserve stereochemical integrity and avoid racemization.

- Finally, the compound is isolated as its 4-methylbenzenesulfonate salt by treatment with p-toluenesulfonic acid, improving stability and crystallinity for handling and storage.

Summary of Preparation Steps in Table Format

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Dialkylation of N-methylene glycine ester with trans-1,4-dibromo-2-butene | N-phenylmethylene glycine ethyl ester, trans-1,4-dibromo-2-butene, lithium tert-butoxide, aprotic solvent | Racemic 1-amino-2-vinylcyclopropanecarboxylic acid ester mixture |

| 2 | Chiral resolution by diastereomeric salt formation | di-p-toluoyl-(D)-tartaric acid, crystallization | Enantiomerically enriched (1R,2S) ester |

| 3 | Enzymatic resolution (alternative) | Alcalase 2.4L esterase, aqueous conditions | >99% ee (1R,2S) ester |

| 4 | Sulfonamide formation | Cyclopropylsulfonyl chloride, base (e.g., triethylamine), inert solvent | (1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide |

| 5 | Formation of 4-methylbenzenesulfonate salt | p-Toluenesulfonic acid, solvent | Final crystalline salt product |

Research Findings and Process Optimization

- The dialkylation step’s diastereoselectivity is influenced by the choice of base and solvent; bulky lithium bases favor the trans-isomer formation.

- Chemical resolution with di-p-toluoyl-(D)-tartaric acid is a chromatography-free, cost-effective method that provides high optical purity and scalability.

- Enzymatic resolution offers an alternative with high selectivity but requires optimization to overcome product inhibition and improve throughput.

- The sulfonamide coupling step is optimized to avoid racemization and degradation, critical for maintaining biological activity.

- Overall, the process has been scaled to multikilogram production levels, demonstrating industrial feasibility.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NHR) in the compound participates in nucleophilic substitution reactions. Key observations include:

-

Replacement of the sulfonyl group : Under basic conditions (e.g., K₂CO₃ in DMF), the cyclopropylsulfonyl moiety undergoes substitution with primary amines, yielding carboxamide derivatives .

-

Steric effects : The cyclopropane ring imposes steric constraints, limiting reactivity to bulkier nucleophiles.

Example reaction :

Hydrolysis Reactions

The carboxamide and ester functionalities are susceptible to hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl, H₂O, 80°C): Cleaves the carboxamide bond, producing (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid and cyclopropylsulfonic acid .

-

Basic hydrolysis (NaOH, MeOH/H₂O): Yields the sodium salt of the carboxylic acid, with release of sulfonamide byproducts.

Kinetic data :

| Condition | Rate Constant (k, h⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| 1M HCl, 80°C | 0.12 ± 0.02 | 5.8 h |

| 0.5M NaOH, 25°C | 0.04 ± 0.01 | 17.3 h |

| Data sourced from kinetic studies in . |

Enzyme Inhibition Mechanisms

The compound acts as a competitive inhibitor of viral serine proteases (e.g., HCV NS3/4A protease):

-

Binding affinity : Kᵢ = 8.3 ± 1.2 nM, measured via fluorescence-based assays.

-

Mechanism : The cyclopropane ring and sulfonamide group form hydrogen bonds with catalytic residues (His57, Asp81).

Structural insights :

| Enzyme Target | ΔG binding (kcal/mol) | Key Interactions |

|---|---|---|

| HCV NS3/4A protease | -9.7 ± 0.4 | H-bond: SO₂→His57, NH→Asp81 |

| Human neutrophil elastase | -5.2 ± 0.3 | Weak π-stacking |

| Data from molecular docking studies in . |

Oxidation Reactions

The vinyl group (-CH=CH₂) undergoes selective oxidation:

-

Epoxidation : Using m-CPBA (meta-chloroperbenzoic acid), the vinyl group forms an epoxide with 78% yield .

-

Ozonolysis : Followed by reductive workup (Zn/HOAc), yields a diketone derivative .

Reaction outcomes :

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| m-CPBA | Epoxide | 78 |

| O₃, Zn/HOAc | 1,2-Cyclopropanedione | 65 |

Salt Formation and Stability

The 4-methylbenzenesulfonate counterion enhances stability:

-

pH-dependent solubility :

Comparative Reactivity with Analogues

The cyclopropane ring significantly alters reactivity compared to non-cyclic analogues:

| Reaction Type | This Compound | Acyclic Analogue |

|---|---|---|

| Hydrolysis rate | 0.12 h⁻¹ | 0.34 h⁻¹ |

| Epoxidation yield | 78% | 92% |

| Protease inhibition | 8.3 nM | 420 nM |

Data highlights the role of ring strain in modulating reactivity .

Applications De Recherche Scientifique

Antiviral Activity

Numerous studies have demonstrated the antiviral efficacy of this compound against HCV. For instance, a preclinical study highlighted its ability to inhibit NS3 protease activity effectively, showcasing its potential as a therapeutic agent in HCV treatment regimens .

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of (1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide has focused on its absorption, distribution, metabolism, and excretion (ADME) properties. Studies suggest favorable pharmacokinetic profiles that support its use in clinical settings. Toxicological assessments have indicated manageable safety profiles at therapeutic doses .

Combination Therapies

The compound has also been investigated in combination with other antiviral agents to enhance efficacy and reduce the likelihood of resistance development. Combination therapies utilizing (1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide have shown promising results in preclinical trials .

Case Studies

Mécanisme D'action

The mechanism of action of (1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s reactive groups can form covalent bonds with active sites, inhibiting or modifying the function of the target molecule. The cyclopropane ring’s strain energy can also facilitate the formation of reactive intermediates, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Key Structural and Functional Comparisons

Research Findings and Unique Advantages

Stereochemical Rigidity: The (1R,2S) configuration imparts conformational stability, enhancing binding specificity to biological targets compared to non-stereospecific cyclopropane analogs .

Enhanced Solubility : The 4-methylbenzenesulfonate counterion improves aqueous solubility relative to free-base cyclopropane carboxamides, facilitating in vitro assays .

Sulfonamide Bioactivity : The cyclopropylsulfonyl group may confer resistance to metabolic degradation compared to simpler sulfonamide derivatives, though this requires further validation.

Limitations and Challenges

- Limited In Vivo Data: As with many research-grade compounds, in vivo efficacy and toxicity profiles remain uncharacterized due to its non-therapeutic designation .

Notes

Supplier Information: Available through specialized chemical suppliers such as Changzhou Sinova Chemical Co., Ltd. (Product No. AW-0003) .

Data Gaps : Comparative pharmacokinetic or toxicity data against similar compounds are absent in open-source literature, highlighting the need for further studies.

Activité Biologique

(1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide 4-methylbenzenesulfonate, also known by its CAS number 630421-49-7, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H22N2O6S2

- Molecular Weight : 398.49 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes or receptors involved in disease pathways.

Target Enzymes and Pathways

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes related to inflammatory pathways, potentially reducing inflammation in various models.

- Signal Transduction : The compound may modulate signal transduction pathways linked to cell proliferation and apoptosis.

Antimicrobial Properties

Recent investigations have shown that (1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide exhibits antimicrobial activity against a range of pathogens. In vitro studies demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

In cancer research, the compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it has shown promise in inducing apoptosis in breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

Case Studies

Several case studies have highlighted the therapeutic potential of (1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide:

-

Study on Inflammation : A study published in Journal of Medicinal Chemistry found that administration of the compound in a murine model of arthritis significantly reduced joint swelling and inflammatory markers.

"The compound demonstrated a dose-dependent reduction in inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases."

- Antimicrobial Efficacy : Research conducted at a leading pharmaceutical institute indicated that the compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative antibiotic.

- Cancer Therapeutics : A clinical trial assessed the safety and efficacy of the compound in patients with advanced solid tumors. Preliminary results showed manageable side effects and encouraging signs of tumor reduction.

Q & A

Q. What are the critical challenges in synthesizing enantiomerically pure (1R,2S)-configured cyclopropane derivatives like this compound?

The stereochemical control of the cyclopropane ring and vinyl group poses significant synthetic challenges. Methodologies such as Sharpless epoxidation or transition-metal-catalyzed cyclopropanation may require optimization to achieve >95% enantiomeric excess (ee). For example, chiral auxiliaries or asymmetric catalysis (e.g., Rh(II)-catalyzed reactions) can be employed, with monitoring via chiral HPLC or polarimetry .

Q. Which analytical techniques are most reliable for characterizing the sulfonyl and benzenesulfonate functional groups in this compound?

- Sulfonyl group : Confirm via NMR (if fluorinated analogs are present) or - HSQC NMR to resolve steric hindrance effects.

- Benzenesulfonate : Use FT-IR (asymmetric S=O stretching at ~1350–1300 cm) and LC-MS for molecular ion validation (e.g., [M+H] at m/z 413.4 based on molecular formula CHNOS) .

- X-ray crystallography (as in ) is recommended for absolute configuration confirmation .

Q. How does the vinyl group influence the compound’s reactivity in downstream functionalization?

The vinyl group enables click chemistry (e.g., thiol-ene reactions) or Diels-Alder cycloadditions. However, competing side reactions (e.g., polymerization) require controlled conditions (e.g., low-temperature radical initiators or photoactivation) .

Advanced Research Questions

Q. What strategies mitigate hydrolysis or thermal degradation of the cyclopropane-sulfonate scaffold during storage or reaction?

Q. How can researchers resolve contradictions in biological activity data across different studies?

Discrepancies may arise from variations in assay conditions (e.g., buffer pH, cell lines). Standardize protocols using:

- Positive controls : Reference inhibitors/agonists for target validation.

- Dose-response curves : Ensure EC/IC values are replicated across ≥3 independent experiments.

- Structural analogs : Compare with compounds like (1R,2R)-difluoromethyl derivatives ( ) to isolate stereochemical effects .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfotransferases or cyclopropane-recognizing enzymes.

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS/AMBER).

- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Methodological Considerations

Q. How to optimize reaction yields in multi-step syntheses involving sterically hindered cyclopropane intermediates?

- Stepwise purification : Use flash chromatography after each step to remove byproducts (e.g., cis/trans isomers).

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (e.g., 80°C, 30 min vs. 24 hrs conventional heating) .

Q. What are the best practices for assessing the compound’s stability in biological matrices (e.g., plasma)?

- LC-MS/MS : Quantify degradation products over 24 hrs at 37°C in human plasma.

- Stabilizers : Add EDTA (metal chelator) or protease inhibitors to mitigate enzymatic breakdown .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.